BenchChemオンラインストアへようこそ!

4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid

AKR1C3 Prostate Cancer Fenamate SAR

4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (CAS 617245-73-5) is a synthetic N-phenylaminobenzoic acid derivative belonging to the fenamate chemical class. Characterized by a para-substituted carboxylic acid group and a para-trifluoromethyl group on the aniline ring, it is a distinct regioisomer of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and a close structural analog of the selective AKR1C3 inhibitor 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
CAS No. 617245-73-5
Cat. No. B3274926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid
CAS617245-73-5
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)10-3-7-12(8-4-10)18-11-5-1-9(2-6-11)13(19)20/h1-8,18H,(H,19,20)
InChIKeyXWOQDRPMULQZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (CAS 617245-73-5): A para-Carboxyl Regioisomer of Flufenamic Acid for Targeted Probe Development


4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (CAS 617245-73-5) is a synthetic N-phenylaminobenzoic acid derivative belonging to the fenamate chemical class . Characterized by a para-substituted carboxylic acid group and a para-trifluoromethyl group on the aniline ring, it is a distinct regioisomer of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid and a close structural analog of the selective AKR1C3 inhibitor 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid [1]. Its unique substitution pattern provides a differentiated hydrogen-bonding geometry and electronic profile for structure-activity relationship (SAR) studies and chemical probe design.

Why Generic Substitution of 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid with Other Fenamate Analogs Fails


Substituting 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid with its close regioisomers (e.g., 2- or 3-substituted benzoic acid analogs) is not valid for scientific procurement. The position of the carboxylic acid and the amino linkage critically dictate the molecule's spatial projection and hydrogen-bonding network in biological targets, as demonstrated by the AKR1C3-selective binding of 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid versus flufenamic acid [1]. Furthermore, vendor-provided computational data indicate significant differences in predicted physicochemical properties such as LogP and pKa compared to flufenamic acid, which would alter solubility, permeability, and ionization at physiological pH . These regioisomeric and electronic differences necessitate the specific procurement of CAS 617245-73-5 for SAR exploration and lead optimization.

Quantitative Differentiation Profile for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid Against Key Regioisomers


Regioisomer-Dependent AKR1C3 Inhibitory Potency: para-COOH vs. meta-COOH vs. ortho-COOH Scaffolds

In a direct head-to-head comparison, the regioisomeric position of the benzoic acid group critically determines AKR1C3 inhibitory activity. The 3-substituted analog 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid exhibits potent AKR1C3 inhibition. In contrast, the direct ortho-substituted analog flufenamic acid (2-((3-(trifluoromethyl)phenyl)amino)benzoic acid) is a weak AKR1C3 inhibitor. While the specific IC50 for the target para-substituted compound 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid has not been reported against AKR1C3, its unique substitution pattern places it at a distinct SAR nexus between these two characterized extremes, offering a critical probe for mapping the steric and electronic requirements of the AKR1C3 subpocket [1].

AKR1C3 Prostate Cancer Fenamate SAR

Predicted Physicochemical Differentiation: pKa and Ionization State vs. Flufenamic Acid

The predicted acid dissociation constant (pKa) for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid is 4.53 ± 0.10 , which is notably higher than the reported pKa of flufenamic acid (3.85–3.90) . This shift reflects the distinct electronic environment of the para-carboxyl group relative to the ortho-carboxyl group. At physiological pH (7.4), the target compound's higher pKa means a smaller fraction will be ionized compared to flufenamic acid, potentially enhancing passive membrane permeability.

Physicochemical Property Lead Optimization Drug-likeness

Predicted Lipophilicity Differential: LogP Shift vs. Flufenamic Acid

The vendor-computed partition coefficient (LogP) for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid is 3.95 . In comparison, flufenamic acid has a reported LogP of 5.25 [1]. This significant reduction in lipophilicity (ΔLogP ≈ -1.3) is attributed to the altered internal hydrogen-bonding pattern between the carboxyl group and the amino linker, which differs between the ortho- and para-substituted scaffolds.

Lipophilicity Molecular Descriptor CNS Permeability

Rational Procurement Scenarios for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid (CAS 617245-73-5)


Probing AKR1C3 Subpocket Geometry via Regioisomeric SAR Exploration

Procure 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid to complete an SAR matrix investigating the AKR1C3 oxyanion binding site. This compound bridges the gap between the active meta-isomer and the inactive ortho-substituted flufenamic acid, enabling researchers to experimentally determine the conformational and electronic requirements for potency and selectivity based on existing structural data [1].

Physicochemical Lead-Hopping for Improved Drug-likeness

Use this compound as a lead-hopping template to design novel fenamate-derived inhibitors with rationally shifted pKa and LogP profiles. The quantified ΔpKa (+0.65) and ΔLogP (-1.3) relative to flufenamic acid provide a predictive basis for improving aqueous solubility and reducing non-specific membrane partitioning .

Synthesis of para-Carboxyl-Derived Linker Systems for Targeted Protein Degradation

The para-carboxylic acid moiety offers a directional vector distinct from ortho-substituted fenamates, making this compound a valuable intermediate for synthesizing heterobifunctional proteolysis targeting chimeras (PROTACs) or fluorescent probes where the linker attachment geometry is critical for ternary complex formation.

Quote Request

Request a Quote for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.